Product packaging for 2-(2-Amino-3-chlorophenyl)acetic acid(Cat. No.:)

2-(2-Amino-3-chlorophenyl)acetic acid

Cat. No.: B12335659
M. Wt: 185.61 g/mol
InChI Key: NHOAATLJKSIHQC-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids are a class of organic compounds characterized by a carboxyl group (–COOH) attached directly or indirectly to an aromatic ring. britannica.com This class is extensive, encompassing simple structures like benzoic acid to more complex molecules with multiple functional groups. britannica.com Within this broad category lies the family of arylacetic acids, where the carboxyl group is separated from the aromatic ring by a methylene (B1212753) (–CH2–) group. wikipedia.org Phenylacetic acid (C8H8O2) is the parent compound of this subgroup. wikipedia.orgyoutube.com

These compounds, including 2-(2-Amino-3-chlorophenyl)acetic acid, are integral to numerous applications, serving as precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. lookchem.comkajay-remedies.com The presence of the carboxylic acid function allows for a wide range of chemical transformations, while the aromatic ring can be modified to tune the molecule's properties. researchgate.netsolubilityofthings.com The compound this compound is a disubstituted derivative of phenylacetic acid, featuring both an amino (–NH2) group and a chlorine (–Cl) atom on the phenyl ring.

Significance of Functional Group Placement on Arylacetic Acid Scaffolds

The term "ortho," when referring to disubstituted benzene (B151609) rings, indicates that the two substituents are on adjacent carbons (a 1,2-relationship). In the case of this compound, the amino group is ortho to the acetic acid moiety. This proximity is crucial for intramolecular reactions, where the amino group can directly interact with the acetic acid side chain or its derivatives. This arrangement is fundamental in the synthesis of heterocyclic compounds, such as indoles and quinolinones, where cyclization is a key step. researchgate.netnih.gov

The chlorine atom at the 3-position further modifies the electronic environment of the ring and the reactivity of the adjacent amino group. Halogens are electron-withdrawing groups, which can influence the acidity of the carboxylic acid and the basicity of the amino group. solubilityofthings.com This specific substitution pattern is a key structural feature that makes this compound a tailored precursor for specific, complex target molecules. For instance, this precise arrangement is exploited in the industrial synthesis of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). osf.iogoogle.com The strategic placement of the amino and chloro groups facilitates the necessary bond formations in the synthetic sequence. osf.ioresearchgate.net

Overview of Academic Research Trajectories for Related Chemical Entities

Research involving aminophenylacetic acids and their derivatives has been a fertile ground for chemical and medicinal discovery. Studies often focus on leveraging these structures as versatile building blocks for more complex molecular architectures.

A significant trajectory in the research of these compounds is their application as key intermediates in the synthesis of pharmaceuticals. nih.govchemicalbook.com The literature details numerous methods for preparing aminophenylacetic acid derivatives and subsequently converting them into biologically active molecules. nih.govchemicalbook.com For example, 4-aminophenylacetic acid is a known precursor for drugs used to treat rheumatoid arthritis and also possesses tuberculostatic activity. chemicalbook.com

Furthermore, the structure-activity relationship (SAR) of arylacetic acid derivatives is a major area of investigation. nih.govnih.gov Researchers systematically modify the substituents on the phenyl ring and the acetic acid side chain to understand how these changes affect the biological activity of the resulting compounds. nih.govnih.govnih.gov These studies are crucial for designing new therapeutic agents with improved potency and selectivity.

Another research focus is the development of novel synthetic methodologies. This includes creating more efficient, cost-effective, and environmentally friendly routes to produce these valuable intermediates. researchgate.netnih.govgoogle.com For instance, recent research has explored direct C-H amination of benzoic acids as a modern alternative to classical multi-step syntheses for producing ortho-amino arene carboxylic acids. nih.gov Studies on optically active α-aminophenylacetic acid and its derivatives have also been conducted to explore their unique properties and potential applications. rsc.org The functionalization of arylacetic acids through methods like remote C-H activation is also an active area of research, aiming to diversify the available structures. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2 B12335659 2-(2-Amino-3-chlorophenyl)acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-3-chlorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOAATLJKSIHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 2 Amino 3 Chlorophenyl Acetic Acid

Classical Approaches in Substituted Phenylacetic Acid Synthesis

Traditional methods for synthesizing phenylacetic acid derivatives provide a foundational understanding of the steps that can be adapted to produce more complex structures like 2-(2-Amino-3-chlorophenyl)acetic acid. These approaches often involve the manipulation of functional groups on a pre-existing benzene (B151609) ring.

Hydrolysis of Nitrile Precursors (e.g., conversion of o-chlorobenzeneacetonitrile to o-chlorophenylacetic acid)

One of the most established and industrially viable methods for preparing phenylacetic acids is the hydrolysis of the corresponding benzyl (B1604629) cyanides (phenylacetonitriles). This process can be conducted under either acidic or basic conditions. The acid-catalyzed hydrolysis is particularly common and effective.

For instance, the synthesis of a precursor like o-chlorophenylacetic acid can be achieved by treating o-chlorobenzyl cyanide with an aqueous solution of a strong acid, such as sulfuric acid, and heating the mixture. researchgate.net The nitrile group (-CN) is hydrolyzed in a two-step process, first to a primary amide (phenylacetamide) intermediate, and then to the final carboxylic acid (-COOH). researchgate.netorgsyn.org A patent for preparing chlorophenylacetic acids describes a method where the corresponding chlorobenzyl cyanide is slowly added to a 30–70% sulfuric acid solution and heated to 90–150 °C. researchgate.net After the reaction is complete, the crude product is purified, often by steam stripping to remove organic impurities, followed by washing and drying. researchgate.net This method is noted for being a mature and widely researched industrial process. researchgate.net

Table 1: Example of Acid-Catalyzed Hydrolysis of Benzyl Cyanide

ReactantReagentsTemperatureOutcomeReference
Benzyl CyanideH₂SO₄, H₂O, Glacial Acetic AcidBoilingPhenylacetic Acid orgsyn.org
o-chlorobenzyl cyanide30-70% H₂SO₄ (aq)90-150 °Co-chlorophenylacetic acid researchgate.net

Palladium-Catalyzed Carbonylation Reactions of Halogenated Benzyl Derivatives

Palladium-catalyzed reactions represent a cornerstone of modern organic synthesis, and carbonylation is a powerful tool for introducing a carboxyl or ester group. The carbonylation of benzyl halides offers a direct route to phenylacetic acid derivatives. This reaction involves the insertion of carbon monoxide (CO) into the carbon-halogen bond of a benzyl halide, facilitated by a palladium catalyst. rsc.orgdiva-portal.org

The general process involves reacting a substituted benzyl chloride with carbon monoxide in the presence of a palladium catalyst, often with a phosphine (B1218219) ligand, and a base. researchgate.net For example, 2,4-dichlorobenzyl chloride can be carbonylated to produce 2,4-dichlorophenylacetic acid in high yield (up to 95%) using a palladium catalyst like bistriphenylphosphine palladium dichloride, a phase-transfer catalyst, and sodium hydroxide (B78521) at 80°C under a CO atmosphere. researchgate.net This approach is valued for its efficiency and for proceeding under relatively mild conditions. researchgate.netgoogle.com The reaction mechanism typically involves the oxidative addition of the benzyl halide to a Pd(0) species, followed by CO insertion into the resulting palladium-carbon bond and subsequent hydrolysis or alcoholysis to yield the carboxylic acid or ester. rsc.orgresearchgate.net

Advanced Synthetic Strategies for Ortho-Amination and Halogenation of Arylacetic Acids

Synthesizing the target molecule, this compound, requires precise control over the placement of the amino and chloro substituents, often necessitating more advanced strategies than those used for simpler phenylacetic acids.

Transition Metal-Catalyzed C-N Bond Formation (e.g., copper powder-catalyzed Ullmann amination of o-chloroarylacetic acids)

The introduction of an amino group ortho to the acetic acid moiety on a chlorinated benzene ring can be effectively achieved through C-N cross-coupling reactions. The Ullmann condensation (or Ullmann-type reaction) is a classical and valuable method for forming aryl-amine bonds. quora.com This reaction traditionally involves the coupling of an aryl halide with an amine using stoichiometric amounts of copper at high temperatures. quora.com

Modern variations have significantly improved the scope and conditions of this reaction. Research has shown that amino acids can act as ligands that accelerate the copper-catalyzed C-N bond formation, allowing the reaction to proceed at lower temperatures. acs.org A particularly relevant development is the copper powder-catalyzed Ullmann amination of o-chloroarylacetic acids. osti.gov The presence of the ortho-carboxyl group can facilitate the coupling reaction, an example of an "ortho-effect," which has been observed to make the reaction feasible even at ambient temperatures in some cases. osti.gov These ligand-accelerated or substrate-assisted Ullmann reactions provide a practical pathway for converting an o-chloroarylacetic acid into the corresponding o-aminoarylacetic acid, a key step toward the final target molecule. acs.orgosti.govnih.gov

Regioselective Aromatic Halogenation Strategies

Achieving the desired 3-chloro substitution pattern on a 2-aminophenylacetic acid precursor requires careful control of regioselectivity. Direct electrophilic halogenation of an activated ring system, such as an aniline (B41778) derivative, typically leads to a mixture of ortho- and para-substituted products, making it unsuitable for this synthesis. researchgate.net Therefore, more advanced regioselective methods are necessary.

One strategy involves using directing groups to guide the halogenating agent to the desired position. Functional groups like amides or carboxylic acids can direct metal catalysts to activate a specific C-H bond for halogenation. jru.edu.iniitk.ac.in For example, N-chlorosuccinimide (NCS) can be used with specific thiourea (B124793) catalysts to achieve high regioselectivity in the chlorination of phenols, favoring either the ortho or para position depending on the catalyst used. iitk.ac.in While this applies to phenols, similar principles of catalyst-controlled regioselectivity can be adapted for other substituted arenes.

Another powerful approach is to use a blocking group strategy or to perform the halogenation at an earlier stage of the synthesis before the introduction of the highly activating amino group. For instance, one could start with 2-chlorophenylacetic acid and introduce a nitro group at the 6-position. The nitro group is a meta-director, but its placement would be influenced by the existing substituents. Subsequent reduction of the nitro group would then yield the desired amino group. The Hell-Volhard-Zelinsky (HVZ) reaction, which typically halogenates the α-carbon of carboxylic acids, can also lead to aromatic ring chlorination if the ring is strongly activated. orgsyn.org However, methods using catalytic phosphorus trichloride (B1173362) (PCl₃) and trichloroisocyanuric acid (TCCA) have been developed for the selective α-chlorination of phenylacetic acids, specifically avoiding competing aromatic substitution. orgsyn.org

Introduction of the Acetic Acid Moiety via Ar-C Bond Formation

Directly forming the Ar-CH₂COOH bond on a pre-substituted aniline is challenging. Therefore, this transformation is often accomplished through multi-step sequences where a functional group that can be readily introduced onto the aromatic ring is later converted into the acetic acid side chain.

One common pathway begins with the conversion of an aromatic amine to a nitrile. For example, a substituted aniline can be converted to its corresponding diazonium salt using sodium nitrite (B80452) and a mineral acid (e.g., HCl), followed by a Sandmeyer reaction with copper(I) cyanide (CuCN) to introduce a nitrile group. quora.com This nitrile can then be hydrolyzed to the desired phenylacetic acid, as described in section 2.1.1.

Another approach involves the Heck reaction, a palladium-catalyzed method for C-C bond formation between an aryl halide and an alkene. organic-chemistry.orgcardiff.ac.uk One could envision reacting a 2,3-dihaloaniline with an appropriate alkene precursor to the acetic acid group, although controlling the site of reaction and subsequent transformations would be critical. The Heck reaction is a versatile tool for creating C-C bonds and has been used for the arylation of various biological compounds. nih.gov

Finally, Friedel-Crafts acylation is a classic method for forming Ar-C bonds, typically introducing a ketone. For example, reacting an aromatic compound with acetic anhydride (B1165640) can yield an acetophenone (B1666503) derivative. While this introduces a -C(O)CH₃ group, this ketone could potentially be converted to the -CH₂COOH group via the Willgerodt-Kindler reaction, followed by hydrolysis. These indirect methods highlight the synthetic versatility required to assemble the final target structure.

Stereoselective Synthesis Considerations for Chiral Analogues (if applicable)

Enantioselective Synthesis Routes

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. While specific enantioselective routes for analogues of this compound are not extensively documented in public literature, general methodologies for α-amino acids are applicable.

One prominent strategy involves organocatalysis . For example, the Mannich-type reaction, which forms a carbon-carbon bond between an enolizable carbonyl compound and an imine, can be rendered highly stereoselective using chiral organocatalysts. researchgate.net This approach could be adapted to produce chiral β-amino acid analogues. researchgate.net Another powerful technique is the use of chiral auxiliaries . The Evans' oxazolidinone auxiliary, for instance, is a versatile tool for asymmetric transformations based on the acyl group, including alkylation and aldol (B89426) condensations, which can be used to set the stereochemistry of α-branched carboxylic acids. researchgate.net

A further established method is the Arndt-Eistert homologation , which is a widely used route to access β-amino acids from α-amino acids. researchgate.net By starting with a chiral α-amino acid, this reaction sequence can produce the corresponding chiral β-amino acid homologue.

Diastereoselective Approaches

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, and the goal is to produce a specific diastereomer. For analogues of this compound with two or more chiral centers, controlling the relative stereochemistry is key.

Methodologies often rely on substrate control, where the inherent chirality in the starting material directs the formation of a new stereocenter. For example, the reaction of a chiral N-benzyl-(aziridin-2-yl)methylphosphonate with acetic acid proceeds regiospecifically to yield a single diastereomer of the corresponding 2-(N-Bn-amino)-3-acetoxypropylphosphonate. mdpi.com Similarly, the Strecker reaction, used to synthesize α-amino acids from ketones, can be highly diastereoselective when a chiral amine is used. nih.gov For instance, the condensation of a ketone with (S)-α-methylbenzylamine, followed by the addition of a cyanide source, can yield an α-amino nitrile with high diastereomeric excess, which can then be hydrolyzed to the desired amino acid. nih.gov

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to pharmaceutical synthesis aims to reduce the environmental impact of manufacturing processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov These principles are relevant to the synthetic design of this compound and its derivatives.

Application of Environmentally Benign Solvents (e.g., aqueous media)

Solvents constitute a significant portion of the mass in a typical chemical reaction, often accounting for 50-80%, making their selection a critical aspect of green synthesis. nih.gov The ideal green solvent is non-toxic, readily available, recyclable, and has a low environmental impact. Water is a highly preferred green solvent. nih.gov Other environmentally benign alternatives to hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are increasingly studied.

Table 1: Comparison of Selected Solvents for Green Chemistry Applications

Solvent Classification Key Properties
Water Recommended Non-toxic, non-flammable, readily available.
Ethanol (B145695) Recommended Biodegradable, produced from renewable resources.
Ethyl Acetate Recommended Relatively low toxicity, can be derived from bio-ethanol.
Toluene Problematic Toxic, volatile organic compound (VOC).
Dichloromethane (DCM) Hazardous Suspected carcinogen, high environmental impact.
N,N-Dimethylformamide (DMF) Hazardous Reproductive toxicity, high boiling point makes removal difficult.

Data compiled from general green chemistry guidelines. unife.it

The use of aqueous media or other green solvents like ethanol can significantly reduce the environmental footprint of a synthetic process. nih.govnih.gov

Utilization of Recyclable Catalysts (e.g., nano catalysts)

Catalysts are fundamental to modern synthesis, but their recovery and reuse are key to a sustainable process. Heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), are particularly advantageous as they can be easily separated and recycled. mdpi.com

Recent research has focused on developing robust, recyclable catalytic systems. Examples include:

Polymer-supported catalysts : These involve attaching a catalytic species to a solid polymer support, such as polystyrene. justia.com This allows for easy filtration and reuse of the catalyst. For instance, a recyclable polymeric catalyst has been developed for the chlorination of organic acids. justia.com

Nano catalysts : Nanoparticles offer a high surface-area-to-volume ratio, leading to high catalytic activity. Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), can be easily recovered from the reaction mixture using an external magnet. nih.gov Similarly, nano-silver supported on graphitic carbon nitride has been shown to be a highly efficient and recyclable catalyst for the halogenation of terminal alkynes. mdpi.com

Silica-anchored catalysts : Anchoring a catalyst, like copper(I) acetate, onto a silica (B1680970) support creates a heterogeneous system that can be recovered and reused for multiple reaction cycles, as demonstrated in azide-alkyne cycloaddition reactions. mdpi.com

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov A high atom economy indicates that minimal waste is generated.

Strategies to improve atom economy and minimize waste include:

Multicomponent Reactions (MCRs) : MCRs combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov This approach is highly atom-economical and reduces the number of synthetic steps and purification processes required. nih.gov

One-Pot Synthesis : Performing multiple reaction steps sequentially in the same vessel without isolating intermediates saves on solvents, energy, and materials, thereby reducing waste. nih.gov

Mechanochemistry : Using mechanical force, such as in a ball mill, to drive chemical reactions can often be performed without any solvent, leading to a significant reduction in waste and a more environmentally friendly process. sciforum.net

By designing synthetic pathways that maximize atom economy through strategies like MCRs and minimize waste through solvent reduction and catalyst recycling, the production of this compound can be made significantly more sustainable. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 2 Amino 3 Chlorophenyl Acetic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for various chemical transformations, including esterification, amidation, and conversion to more reactive acyl derivatives. These reactions typically proceed via nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. masterorganicchemistry.comyoutube.com The reactivity of the carbonyl carbon is influenced by the electron-donating or withdrawing nature of the substituents on the acyl group. ucalgary.cakhanacademy.org In the case of 2-(2-amino-3-chlorophenyl)acetic acid, the adjacent amino group can modulate this reactivity.

Esterification Reactions

Esterification of amino acids is a fundamental reaction in organic synthesis, often serving as a method for protecting the carboxylic acid functionality. nih.gov The conversion of this compound to its corresponding esters can be achieved under various conditions.

Common methods for the esterification of amino acids include using an alcohol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. nih.gov For instance, the reaction with methanol (B129727) and a catalytic amount of sulfuric acid can yield the methyl ester. libretexts.org Another effective method involves the use of trimethylchlorosilane in methanol at room temperature, which offers mild conditions and generally good to excellent yields for the synthesis of amino acid methyl ester hydrochlorides. nih.gov

Under acidic conditions, the amino group is protonated, preventing it from interfering with the esterification process. The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. libretexts.org

Table 1: Examples of Esterification Reactions of Amino Acids

Reactant Reagent/Catalyst Product Key Features
Amino Acid Methanol, Trimethylchlorosilane Amino Acid Methyl Ester Hydrochloride Mild reaction conditions, good to excellent yields. nih.gov
Acetic Acid Isopentyl Alcohol, Sulfuric Acid Isopentyl Acetate Acid-catalyzed, reversible reaction. libretexts.org

This table provides illustrative examples of esterification reactions relevant to amino acids and carboxylic acids in general.

Amidation Reactions

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is a crucial reaction in peptide synthesis. Direct amidation of amino acids can be challenging due to the presence of both acidic and basic functional groups. However, various coupling reagents and methodologies have been developed to facilitate this transformation. nih.gov

For example, the use of borate (B1201080) esters like B(OCH₂CF₃)₃ has been shown to be effective for the direct synthesis of α-amino amides from unprotected amino acids and an excess of an amine. nih.gov Other "classical" coupling reagents used in peptide synthesis include N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov Another approach involves the use of dichloro(methyl)(3,3,3-trifluoropropyl)silane and imidazole, which activates the carboxy group while also protecting the α-amino group. organic-chemistry.org

Formation of Acyl Halides (e.g., conversion to 2-(2-Amino-3-chlorophenyl)acetyl chloride analogue)

Carboxylic acids can be converted to more reactive acyl halides, such as acyl chlorides, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Acyl chlorides are highly reactive intermediates in organic synthesis, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. For example, 2-(3-chlorophenyl)acetyl chloride can be synthesized by refluxing 2-(3-chlorophenyl)acetic acid with thionyl chloride, sometimes with a catalytic amount of DMF. This acyl chloride can then be used to synthesize amides and esters. It is important to note that the amino group in this compound would likely need to be protected before conversion to the acyl chloride to prevent unwanted side reactions.

Reactivity of the Aromatic Amine Group

The aromatic amine group in this compound is a nucleophilic center and can participate in various reactions. Its reactivity is influenced by the electronic effects of the chloro and acetic acid substituents on the aromatic ring.

Nucleophilic Substitution Reactions Involving the Amine

The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic. chemrevise.org It can react with electrophiles in nucleophilic substitution reactions. For example, primary amines can react with halogenoalkanes, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. chemrevise.org

A more controlled method for the synthesis of primary amines, which can be conceptually related to the reactivity of the amine group, is the Gabriel synthesis. libretexts.org This method utilizes phthalimide (B116566) as a surrogate for ammonia. libretexts.org The amine group can also undergo acylation reactions.

Intramolecular Cyclization Reactions (e.g., formation of oxindole (B195798) scaffolds from o-aminoarylacetic acid derivatives)

Derivatives of o-aminoarylacetic acids are known to undergo intramolecular cyclization to form oxindole scaffolds. This transformation is a key step in the synthesis of various biologically active compounds. The reaction typically involves the formation of an amide bond between the amino group and the activated carboxylic acid derivative, followed by an intramolecular cyclization.

The relative reactivity of carboxylic acid derivatives is crucial in these reactions, with more reactive derivatives like acyl chlorides and anhydrides being more prone to cyclization. libretexts.orgmsu.edulibretexts.org The process can be catalyzed by acids or bases, depending on the specific substrate and reaction conditions. The formation of the five-membered ring of the oxindole is generally a favored process.

Reactivity of the Aryl Chloride Substituent

The chlorine atom attached to the phenyl ring is a site for reactions that can form new carbon-carbon or carbon-heteroatom bonds, significantly increasing the molecular complexity of the substrate.

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for the aryl chloride. However, SNAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov In this compound, the amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack, making SNAr reactions challenging under standard conditions. While 3-chloroaniline (B41212) can undergo SNAr, the reactivity is often low. solubilityofthings.comacs.org Therefore, direct displacement of the chloride by a nucleophile is generally not a favored process for this compound without specialized catalysts or reaction conditions.

A more effective strategy for modifying the aryl chloride is through metal-catalyzed cross-coupling reactions. The chlorine atom serves as a handle for powerful bond-forming reactions catalyzed by transition metals like palladium or rhodium.

Recent advances have focused on C-H activation and cross-coupling, which can be directed by existing functional groups within a molecule. nih.govacs.org For a substrate like this compound, the carboxyl group could potentially direct a palladium catalyst to activate a C-H bond ortho to it. However, the existing chloro-substituent provides a more conventional site for cross-coupling.

Furthermore, methods for the late-stage C(sp³)–H arylation of peptides have been developed using native asparagine residues to direct the reaction, highlighting the potential for functional groups to guide arylation without pre-installed directing groups. rsc.org While not directly demonstrated on this compound, these modern synthetic methods suggest that the chloro-substituent could be coupled with various partners (boronic acids, amines, etc.) via established protocols like Suzuki, Buchwald-Hartwig, or Sonogashira reactions. The mechanism for such a reaction would likely involve oxidative addition of the C-Cl bond to a low-valent metal center, followed by transmetalation and reductive elimination.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst (Typical) Potential Product
Suzuki Coupling Arylboronic acid Pd(PPh₃)₄ 2-(2-Amino-3-arylphenyl)acetic acid
Buchwald-Hartwig Amination Amine Pd₂(dba)₃ / Ligand 2-(2-Amino-3-(dialkylamino)phenyl)acetic acid

This table outlines potential applications of common cross-coupling reactions to the target molecule. Specific conditions and feasibility would require experimental validation.

Investigations of Reaction Mechanisms

Understanding the precise mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

While specific computational studies on the esterification of this compound are not readily found in the literature, density functional theory (DFT) has been widely applied to study similar reactions. For example, DFT has been used to investigate the mechanisms of polyesterification between succinic acid and ethylene (B1197577) glycol, detailing concerted and stepwise pathways. rsc.org Such studies typically optimize the geometries of reactants, transition states, and products and use methods like intrinsic reaction coordinate (IRC) analysis to map the energy profile of the reaction. rsc.org A similar computational approach for the esterification of this compound would likely investigate the role of the amino and chloro substituents on the activation energy and the geometry of the tetrahedral intermediate.

Kinetic studies provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing industrial processes. Although specific kinetic data for reactions of this compound is sparse, studies on related compounds offer valuable insights. For example, kinetic investigations of the esterification of 2-methyl-4-chlorophenoxyacetic acid have been conducted to develop rate laws and determine the influence of temperature and catalyst concentration. researchgate.net A kinetic study on the acylation or esterification of this compound would likely involve monitoring the concentration of reactants and products over time under various conditions to determine the reaction order, rate constant, and activation energy.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2-(2-acetamido-3-chlorophenyl)acetic acid
2-(2-benzamido-3-chlorophenyl)acetic acid
3-chloroaniline
Acetic Anhydride (B1165640)
Benzoyl Chloride
Pyridine
Triethylamine
Dichloromethane (B109758)
Tetrahydrofuran (THF)
Sodium Hydroxide (B78521)
2-(2-Amino-3-arylphenyl)acetic acid
2-(2-Amino-3-(dialkylamino)phenyl)acetic acid
2-(2-Amino-3-(alkynyl)phenyl)acetic acid
Succinic acid
Ethylene glycol

Role As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor for Nitrogen-Containing Heterocycles

The presence of both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated derivatives) within the same molecule makes 2-(2-Amino-3-chlorophenyl)acetic acid an ideal starting material for synthesizing fused heterocyclic systems through intramolecular or intermolecular cyclization reactions.

Quinazolinones

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. Compounds structurally related to this compound, such as substituted anthranilic acids, are common precursors for quinazolinone synthesis. mdpi.comuin-malang.ac.id The synthesis of quinazolinones often involves the cyclization of 2-aminobenzamides with aldehydes or the reaction of anthranilic acids with reagents that can provide the necessary carbon and nitrogen atoms to complete the pyrimidine (B1678525) ring. organic-chemistry.org

For this compound, a plausible and established pathway to the corresponding quinazolinone involves a condensation reaction with a suitable C1 synthon, such as formamide (B127407) or an orthoester, followed by cyclization. This process, known as the Niementowski quinazolinone synthesis or a related variant, would yield a substituted quinazolinone where the core structure of the parent molecule is preserved.

Table 1: Plausible Synthesis of a Quinazolinone Derivative

Starting Material Reagent Example Product
This compound Formamide (HCONH₂) 8-Chloro-4-oxo-3,4-dihydroquinazolin-5-yl)acetic acid

This table illustrates a theoretical but chemically established transformation based on known quinazolinone syntheses.

Thiadiazoles

The 1,3,4-thiadiazole (B1197879) ring is another key heterocyclic motif in medicinal chemistry, often associated with a range of pharmacological properties. nih.gov The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved directly from aromatic carboxylic acids. A common and efficient method involves the reaction of the carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid. google.com This one-pot reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclization and dehydration to afford the thiadiazole ring.

Applying this methodology to this compound provides a direct route to a thiadiazole derivative where the substituted phenylacetic moiety is attached at the 5-position of the heterocyclic ring.

Table 2: Synthesis of a 1,3,4-Thiadiazole Derivative

Starting Material Key Reagents Product
This compound Thiosemicarbazide, Phosphorus Oxychloride (POCl₃) 2-(2-Amino-3-chlorophenyl)methyl-5-amino-1,3,4-thiadiazole

This table outlines a standard, documented procedure for the synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids. google.com

Building Block for Complex Polycyclic Systems

The strategic placement of the amino and acetic acid groups on the this compound scaffold enables its use in constructing more elaborate polycyclic and fused-ring systems. These reactions often rely on intramolecular cyclization, where the two functional groups react to form a new ring fused to the original benzene (B151609) ring.

A prime example of such a transformation is the synthesis of benzodiazepine (B76468) derivatives. Through activation of the carboxylic acid group (e.g., conversion to an acid chloride or ester), followed by intramolecular nucleophilic attack by the ortho-amino group, a seven-membered diazepine (B8756704) ring can be formed. This reaction would yield a substituted 1,5-benzodiazepin-2-one, a core structure found in many pharmacologically active compounds.

Furthermore, the aminophenyl fragment of the molecule is analogous to structures used in syntheses of other complex heterocycles. For instance, research on the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles demonstrates a method for creating indolinone rings, highlighting the utility of the 2-aminophenyl moiety in forming fused bicyclic systems. nih.gov This principle suggests that this compound could be chemically elaborated and then cyclized to produce a variety of complex polycyclic architectures beyond simple benzodiazepines.

Table 3: Potential Intramolecular Cyclization Product

Starting Material Reaction Type Potential Polycyclic Product
This compound Intramolecular Amidation (via acid activation) 9-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

This table presents a potential polycyclic system derived from the starting material via established intramolecular cyclization methods.

Intermediate in the Synthesis of Amino Acid Derivatives and Analogues

While not an alpha-amino acid itself, this compound serves as a valuable structural analogue of aromatic amino acids like phenylalanine. Its functional groups—a primary amine and a carboxylic acid—allow it to be incorporated into peptide-like structures or to be chemically modified to produce a diverse library of derivatives.

A well-established strategy for creating such derivatives involves using the carboxylic acid and amino moieties as handles for further chemical reactions. This approach is demonstrated in studies using the isomeric 4-aminophenylacetic acid, where the carboxylic acid is first converted to a more reactive acid chloride. srce.hr This activated intermediate can then be reacted with a wide range of nucleophiles, such as amino acid esters or other amines, to form amide bonds. srce.hr This creates complex molecules and peptide analogues. The amino group on the phenyl ring can be protected beforehand (e.g., as a phthalimide) to ensure chemoselectivity during the reaction. srce.hr

This synthetic strategy allows for the systematic modification of the parent compound, leading to a variety of amino acid analogues with potentially novel biological properties.

Table 4: Representative Synthesis of Amino Acid Analogues

Intermediate Step 1 (Activation) Reactant Representative Product Class
2-(2-Amino-3-chlorophenyl)acetyl chloride Glycine (B1666218) methyl ester Dipeptide Analogue
2-(2-Amino-3-chlorophenyl)acetyl chloride Aniline (B41778) N-Phenyl Amide Derivative
2-(2-Amino-3-chlorophenyl)acetyl chloride Benzylamine N-Benzyl Amide Derivative

This table illustrates the derivatization potential based on analogous reactions with aminophenylacetic acids. srce.hr

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to understanding the compound's structure, offering non-destructive analysis of its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 2-(2-Amino-3-chlorophenyl)acetic acid are not widely published, a theoretical analysis based on its structure allows for the prediction of its ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the acetic acid side chain, and the protons of the amino and carboxylic acid groups. The three protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm), with their specific chemical shifts and coupling constants influenced by the electron-donating amino group and the electron-withdrawing chloro group. The two protons of the methylene (B1212753) (CH₂) group would likely appear as a singlet around δ 3.6 ppm. The two protons of the primary amine (NH₂) would produce a broad singlet, and the carboxylic acid proton (COOH) would also be a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum should account for all eight carbon atoms in the molecule. Six distinct signals are anticipated in the aromatic region (δ 115-150 ppm), with the carbons directly attached to the nitrogen and chlorine atoms showing characteristic shifts. The carbonyl carbon (C=O) of the carboxylic acid would be found significantly downfield (δ >170 ppm), while the methylene carbon (CH₂) would appear in the aliphatic region (around δ 40 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are theoretical predictions as experimental data is not available in the cited literature.)

¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic Protons~6.7-7.2Multiplet3HAr-H
Methylene Protons~3.6Singlet2HCH ₂COOH
Amino ProtonsBroadSinglet2HNH
Carboxylic Acid Proton>10Singlet1HCOOH
¹³C NMR Predicted δ (ppm) Assignment
Carbonyl Carbon>170C OOH
Aromatic Carbons115-150C -NH₂, C -Cl, 4 other Ar-C
Methylene Carbon~40C H₂COOH

Vibrational spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, key functional groups include the amino group (NH₂), the carboxylic acid group (COOH), the aromatic ring, and the carbon-chlorine bond (C-Cl).

While specific spectra for the title compound are scarce, data from the closely related molecule 2-amino-3-chlorobenzoic acid provides valuable comparative information. The infrared spectrum of this analogue shows characteristic absorption bands for N-H stretching of the amino group, O-H stretching from the carboxylic acid, C=O stretching of the carbonyl group, and C-Cl stretching.

Table 2: Characteristic FT-IR Vibrational Frequencies based on Analogous Compounds (Data derived from analysis of 2-amino-3-chlorobenzoic acid)

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~3482StrongN-H StretchPrimary Amine (NH₂)
3300-2500BroadO-H StretchCarboxylic Acid (COOH)
~1700StrongC=O StretchCarboxylic Acid (COOH)
~1594MediumN-H BendPrimary Amine (NH₂)
1600-1450Medium-WeakC=C StretchAromatic Ring
~752StrongC-Cl StretchAryl Halide (C-Cl)

FT-Raman spectroscopy would provide complementary data, particularly for the non-polar bonds and the aromatic ring system.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecule's structure.

The molecular formula of this compound is C₈H₈ClNO₂, which corresponds to a monoisotopic mass of approximately 199.024 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

In tandem mass spectrometry (MS/MS), the parent ion would be fragmented to produce smaller, characteristic ions. Plausible fragmentation pathways for this compound would include:

Loss of the carboxylic acid group (-COOH) , resulting in a fragment with an m/z of ~154.

Cleavage of the entire acetic acid side chain , leading to a 2-amino-3-chlorophenyl fragment.

Loss of a chlorine atom .

LC-MS/MS, which couples liquid chromatography with mass spectrometry, is particularly useful for separating the compound from a complex mixture and detecting trace-level impurities.

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The chromophore in this compound is the substituted benzene ring. Analysis of the related compound 2-amino-3-chlorobenzoic acid shows absorbance peaks at 361 nm, 270 nm, and 220 nm, which are indicative of the electronic transitions within the conjugated system. Similar absorption maxima would be expected for the title compound, corresponding to π → π* and n → π* transitions of the aromatic ring, modulated by the amino and chloro substituents.

X-ray Diffraction Techniques for Solid-State Structure

While spectroscopic methods provide information about connectivity and functional groups, X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction (XRD) analysis provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. A successful XRD study would reveal the conformation of the acetic acid side chain relative to the phenyl ring and detail the intermolecular interactions, such as hydrogen bonding involving the amino and carboxylic acid groups, that dictate the crystal packing.

As of this writing, a published single-crystal X-ray structure for this compound could not be located in the reviewed literature. Such a study would be invaluable for confirming its solid-state conformation and understanding its crystal lattice architecture.

Advanced Analytical Techniques for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile and thermally sensitive compounds like "this compound". This technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For the quality control of related compounds, such as 2-[(3-chlorophenyl)amino]acetic acid, HPLC is employed to ensure a purity of ≥98%. A common method involves using a reversed-phase C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape and resolution.

Given that "this compound" is an amino acid derivative, HPLC methods for amino acid analysis are highly relevant. These often involve pre-column derivatization to enhance detectability. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) or o-phthalaldehyde (B127526) (OPA) react with the amino group to form highly fluorescent derivatives, allowing for sensitive detection by a fluorescence detector. usp.org The separation is typically achieved on a reversed-phase column.

The following table outlines a typical set of HPLC conditions that could be applied for the purity analysis of "this compound".

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Injection Volume 10 µL
Purity Specification Typically ≥95% - 99% selleckchem.comacs.org

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for the identification and quantification of volatile organic impurities, residual solvents, and certain by-products that may be present in a drug substance.

In the synthesis of chlorophenylacetic acids, GC is used to monitor the progress of the reaction and ensure the consumption of starting materials, such as the corresponding benzyl (B1604629) cyanide. google.com For example, a reaction might be considered complete when the concentration of the starting nitrile is less than 0.1-0.2% as determined by GC. google.com

The analysis of potential genotoxic impurities (GTIs) is a critical aspect of quality control. For APIs containing chloro-substituents, there is a potential for related volatile impurities. A GC-Flame Ionization Detection (GC-FID) method can be developed for the indirect quantification of reactive impurities like chloroacetyl chloride by converting it to a more stable derivative, such as methyl 2-chloroacetate, which can then be analyzed. japsonline.com Such methods demonstrate high sensitivity, with limits of detection and quantification in the parts-per-million (ppm) range. japsonline.com

The following table provides an example of GC conditions that could be used for profiling volatile impurities in "this compound".

Parameter Condition
Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Nitrogen or Helium
Injector Temperature 250 °C
Detector Temperature (FID) 280 °C
Oven Temperature Program Initial: 50 °C, hold for 5 minRamp: 10 °C/min to 220 °CHold: 10 min
Injection Mode Split (e.g., 20:1)
Potential Volatile Impurities Residual synthesis solvents (e.g., Toluene, Methanol), starting materials, and by-products. ptfarm.pl

Thermal Analysis for Material Science Aspects

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. They are essential for understanding the material's stability, polymorphism, and processing characteristics.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material. libretexts.org

For a related compound, 2-[(3-chlorophenyl)amino]acetic acid, thermal decomposition studies have identified pathways such as acid-catalyzed decarboxylation occurring at temperatures between 150-180°C. TGA can precisely measure the onset of such decomposition events and the percentage of mass loss associated with them. The analysis is typically performed by heating the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere like nitrogen to prevent oxidative degradation. libretexts.org

The data table below shows hypothetical TGA results for "this compound", illustrating key decomposition events.

Temperature Range (°C) Mass Loss (%) Interpretation
25 - 150< 1%Loss of adsorbed water or volatile solvents.
180 - 250~24%Onset of decarboxylation (loss of CO₂). The theoretical mass loss for decarboxylation of the parent compound (MW 185.61) to form 2-amino-1-(3-chlorophenyl)ethane would be approximately 23.7%.
> 250> 50%Further decomposition and fragmentation of the molecule.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and other phase transitions. libretexts.org

The DSC thermogram provides information on the melting point, which is a key indicator of purity, and can also reveal the presence of different polymorphic forms, which would typically exhibit different melting points and enthalpies of fusion. mdpi.com For example, in the analysis of 2-methoxy-2-phenylacetic acid, DSC was used alongside other techniques to compare the lattice stability of chiral and racemic crystals by measuring their melting points. researchgate.net For a pure, crystalline compound, a sharp endothermic peak is expected at its melting point. The presence of impurities typically broadens the melting peak and lowers the melting temperature.

The following table presents potential DSC findings for "this compound".

Thermal Event Temperature (°C) Enthalpy (J/g) Interpretation
Endotherm (Melting)e.g., 190 - 195e.g., 100 - 150A sharp peak indicating the melting point of the crystalline solid. The temperature and enthalpy are characteristic of the specific solid form.
Exotherm (Decomposition)> 200VariableAn exothermic event following the melt, indicating that the compound decomposes shortly after melting.

Morphological and Surface Characterization

The physical properties of an active pharmaceutical ingredient (API) can significantly influence its behavior, from manufacturing to its final application. Morphological and surface characterization are essential for understanding the crystal structure, particle size distribution, and hygroscopic nature of a compound like this compound. These attributes are critical for controlling the quality, stability, and performance of the substance.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of solid materials at a high resolution. The analysis involves scanning the sample with a focused beam of electrons, which interact with the atoms in the sample, producing various signals that contain information about the sample's surface topography and composition.

Typical SEM analysis would reveal:

Crystal Habit: The characteristic external shape of crystals. For instance, crystals of a related compound, 2-amino-3-chlorobenzoic acid, have been described as pale-yellow fine crystals. An SEM analysis would provide detailed images of such crystalline structures.

Surface Texture: The fine details of the particle surface, such as smoothness, roughness, or the presence of any defects.

Particle Agglomeration: The extent to which individual particles adhere to one another.

A hypothetical data table for an SEM analysis of a crystalline powder is presented below.

ParameterDescription
Magnification 1,000x - 10,000x
Accelerating Voltage 5 - 20 kV
Working Distance 5 - 15 mm
Observed Morphology e.g., Prismatic, acicular, or irregular
Surface Features e.g., Smooth facets, stepped growth, micro-cracks

This table is illustrative and does not represent actual data for this compound.

Dynamic Vapor Sorption (DVS) for Hygroscopicity

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass. It is a crucial tool for determining the hygroscopicity of a substance, which is its tendency to take up and retain moisture from the atmosphere.

A DVS analysis provides key information on:

Moisture Sorption-Desorption Isotherms: A plot of the change in mass versus relative humidity (RH) at a constant temperature. This helps to classify the material's hygroscopicity.

Physical Stability: The propensity for moisture to induce physical changes, such as deliquescence or amorphous-to-crystalline transformations.

Below is an example of how DVS data might be presented.

Relative Humidity (%)Mass Change (Sorption %)Mass Change (Desorption %)
00.000.15
100.050.12
200.080.10
400.120.08
600.150.05
800.20-
900.25-

This table is illustrative and does not represent actual data for this compound.

Particle Size Analysis (PSA)

Particle Size Analysis (PSA) is used to determine the size distribution of particles in a sample. Laser diffraction is a common method for PSA, where a laser beam is passed through a dispersed particulate sample. The light scattered by the particles is measured at various angles, and this data is used to calculate the particle size distribution.

Key parameters obtained from PSA include:

D-values (D10, D50, D90): These represent the particle size below which 10%, 50% (median), and 90% of the sample's mass is contained.

Span: An indicator of the broadness of the distribution, calculated as (D90 - D10) / D50.

A representative data table for PSA results is shown below.

ParameterValue (µm)
D10 e.g., 5.2
D50 (Median) e.g., 25.8
D90 e.g., 75.4
Span e.g., 2.72

This table is illustrative and does not represent actual data for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Non-linear Optical (NLO) Properties:The non-linear optical properties of this compound have not been investigated in any available research.

Due to the absence of this specific data in the scientific literature, the generation of a scientifically accurate and detailed article as per the provided outline is not feasible at this time.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction of a small molecule, such as 2-(2-Amino-3-chlorophenyl)acetic acid, with a biological target at the molecular level. These techniques are fundamental in drug discovery and development for predicting binding affinity and understanding the mechanism of action.

In Silico Screening and Structure-Activity Relationship (SAR) Analysis for Analogues

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. This is often followed by Structure-Activity Relationship (SAR) analysis, which relates the chemical structure of a molecule to its biological activity.

For derivatives of phenylacetic acid, SAR studies have been conducted to develop new therapeutic agents. For instance, research on phenylacetic acid derivatives has led to the development of new hPPAR agonists, which are crucial in managing metabolic diseases. nih.gov Similarly, the synthesis and in silico studies of thiazolidine (B150603) derivatives, which share some structural similarities with the target compound, have been performed to identify potential tyrosinase inhibitors. mdpi.com These studies typically involve creating a library of analogues and using computational models to predict their activity, although no such specific study for this compound analogues has been reported.

Molecular Docking to Investigate Binding Affinity with Specific Molecular Targets

Molecular docking predicts the preferred orientation of a molecule when bound to a second to form a stable complex. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), indicates the strength of the interaction.

While no molecular docking studies have been published for this compound, the methodology is widely applied. For example, molecular docking of new quinazolinone derivatives has been used to analyze their binding modes in the active sites of cancer-related proteins like cyclin-dependent kinase cdk8. nih.gov In other work, docking studies on sulfonyl-α-L-amino acid derivatives were performed to predict their binding geometry and correlate it with their antiproliferative activity. ekb.eg A typical docking study would involve preparing the 3D structure of the ligand (this compound) and the target protein, and then using software like AutoDock to predict the binding interactions.

Table 1: Illustrative Molecular Docking Data for Analogous Compound Classes

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Interacting Residues
Thiazolidine DerivativesMushroom TyrosinaseUp to -8.4Hydrogen bonds and hydrophobic interactions
Sulfonyl-α-L-amino acid DerivativesVarious Cancer Cell Line ProteinsNot specifiedNot specified
Quinazolinone DerivativesCyclin-dependent kinase cdk8Not specifiedSignificant amino acids
Chlorogenic AcidMatrix Metalloproteinases (MMPs)-7.431 to -9.32Active site amino acid residues

This table is for illustrative purposes and shows the type of data generated in molecular docking studies of related compound classes, as no specific data exists for this compound.

Conformational Analysis and Intermolecular Interactions (e.g., hydrogen bonding, Van der Waals interactions)

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. Understanding the preferred conformation of a molecule is crucial as it dictates how it will interact with a biological target. Intermolecular interactions, such as hydrogen bonds and Van der Waals forces, are the primary drivers of ligand-protein binding.

Studies on related compounds, like mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid), have utilized techniques such as NOESY spectroscopy to determine preferred conformers in solution. mdpi.com Computational methods can also predict the most stable conformers and analyze the key intermolecular interactions. For this compound, one would expect the amino group and the carboxylic acid group to be key sites for hydrogen bonding, while the chlorophenyl ring would be involved in hydrophobic and Van der Waals interactions. However, specific computational studies confirming these interactions are not available.

Thermodynamic Property Predictions

Computational chemistry can be used to predict various thermodynamic properties of a molecule, such as its enthalpy of formation, Gibbs free energy, and heat capacity. These properties are important for understanding the stability and reactivity of a compound. Methods like Density Functional Theory (DFT) are often employed for these calculations.

While experimental data on some physical properties of related chlorophenylacetic acids are available (e.g., melting points), there are no published computational studies specifically predicting the thermodynamic properties of this compound. sigmaaldrich.com Such a study would typically involve optimizing the geometry of the molecule at a specific level of theory and then performing frequency calculations to obtain the thermodynamic data.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of unnatural α-amino acids remains a focal point of chemical research due to their importance in modulating the properties of peptides and other bioactive molecules. nature.com Future research into 2-(2-Amino-3-chlorophenyl)acetic acid would benefit immensely from the development of bespoke catalytic systems designed to improve synthetic efficiency and selectivity.

Current synthetic methods for similar amino acids often rely on multi-step processes or classical reactions that may lack high efficiency or stereocontrol. researchgate.net Advanced catalytic approaches could provide more direct and elegant routes. For instance, transition metal-catalyzed C(sp³)-H insertion represents a powerful tool for the stereocontrolled introduction of C-N bonds. nature.com A future approach could involve a nitrene-mediated 1,3-nitrogen shift from a carboxylic acid precursor, a method that has shown success with both ruthenium and non-toxic iron catalysts. nature.com

Furthermore, asymmetric catalysis using chiral aldehyde catalysts is a well-established tool for controlling stereoselectivity in reactions involving amino acid esters. frontiersin.org The design of novel chiral BINOL aldehyde or pyridoxal-dependent catalysts could be explored to achieve high enantioselectivity in the synthesis of this compound. frontiersin.org Another sustainable approach involves the catalytic fixation of nitrogen and carbon dioxide, which has been demonstrated for simpler amino acids like glycine (B1666218) and alanine (B10760859) using a polarized hydroxyapatite (B223615) electrophotocatalyst. rsc.org Adapting such a system for a more complex substituted phenylacetic acid derivative presents a significant but potentially rewarding challenge.

Catalytic System TypePotential CatalystKey AdvantageRelevance to this compound Synthesis
Asymmetric C-H AminationChiral Iron or Ruthenium ComplexesHigh stereocontrol, use of abundant metals. nature.comDirect, enantioselective introduction of the amino group onto the acetic acid moiety of a 3-chlorophenylacetic acid precursor.
Chiral Aldehyde CatalysisCustom-designed BINOL AldehydesMimics biological processes, good stereoselective control. frontiersin.orgEnantioselective transformation of an N-unprotected amino acid ester analog.
Photoredox CatalysisIridium or Ruthenium-based PhotosensitizersMild reaction conditions, unique reactivity pathways. nih.govCould enable novel C-C or C-N bond formations under visible light, potentially simplifying the synthetic route.
Sustainable FixationPolarized Hydroxyapatite ElectrophotocatalystUses abundant N₂ and CO₂ as feedstocks. rsc.orgA long-term, highly innovative goal to synthesize the compound from basic atmospheric gases and a chlorinated aromatic precursor.

Exploration of New Chemical Transformations and Cascade Reactions

The functional groups of this compound—a primary amine, a carboxylic acid, and a chlorinated aromatic ring—make it an ideal substrate for exploring new chemical transformations. Cascade reactions, where multiple bonds are formed in a single operation, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. acs.org

Future research could investigate the use of this compound in multicomponent reactions (MCRs), which are highly efficient for constructing complex structures in one pot. researchgate.net For example, a three-component radical cascade reaction, enabled by synergistic photoredox and Brønsted acid catalysis, has been used to create α-amino acid derivatives. nih.gov Applying such a methodology could allow this compound to be combined with other reactants to generate novel, densely functionalized molecules with potential pharmaceutical applications. nih.gov

Another avenue is the exploration of cascade cyclizations. The reaction of an amino acid derivative with a suitably functionalized partner can trigger a series of intramolecular cyclizations to form complex heterocyclic systems. acs.org The inherent reactivity of the amino and carboxylic acid groups in this compound could be harnessed to design novel cascades, leading to previously inaccessible molecular scaffolds. For instance, a sequence involving an initial condensation followed by intramolecular additions could lead to unique polycyclic structures.

Reaction TypePotential ReactantsPotential Product ClassSynthetic Utility
Asymmetric Three-Component Radical CascadeVinylcyclopropanes, α-bromo estersDensely functionalized unnatural α-amino acids. nih.govModular synthesis of structurally diverse and complex chiral amino acid derivatives.
Cascade Cyclization (e.g., Erlenmeyer–Plöchl type)o-ethynylbenzaldehydesIndenopyranones or isobenzofurans. acs.orgRapid construction of complex polycyclic systems from a simple amino acid building block.
Multi-component Mannich ReactionAldehydes, C-H bond donors (e.g., benzofurans)Complex cyclic alkylamines. domainex.co.ukFormation of novel heterocyclic structures relevant to drug discovery. domainex.co.uk
Deaminative FunctionalizationPyridinium salts, various nucleophilesSubstituted phenylacetic acid derivatives (e.g., hydroxyl, thiol)Conversion of the amino group into other functionalities, expanding synthetic diversity. domainex.co.uk

Advanced Materials Applications Beyond Traditional Chemical Synthesis

While amino acids are fundamental to biology, they and their derivatives are also valuable building blocks in materials science. Future research should explore the potential of this compound as a monomer or functionalizing agent for advanced materials. The unique combination of a reactive amine, a carboxylic acid, and a halogenated aromatic ring offers intriguing possibilities for creating materials with tailored properties.

The compound could serve as a monomer for the synthesis of specialty polyamides or polyesters. The presence of the 3-chloro substituent on the phenyl ring could impart specific properties such as increased thermal stability, flame retardancy, or altered solubility compared to non-halogenated analogues. The ortho-amino group provides a distinct stereochemical and electronic environment that could influence polymer chain packing and intermolecular interactions.

Furthermore, the molecule's ability to act as a bidentate ligand through its carboxylate and amine groups suggests its potential use in coordination chemistry and the construction of metal-organic frameworks (MOFs). The electronic effects of the chlorine substituent could modulate the binding affinity for different metal ions, allowing for the design of MOFs with specific pore sizes, catalytic activities, or guest-binding capabilities.

Integration of Artificial Intelligence and Machine Learning in Synthetic and Mechanistic Research Design

PhaseObjectiveAI/ML Tool or TechniqueExpected Outcome
1. Synthesis DesignIdentify novel and efficient synthetic routes.AI-powered retrosynthesis platforms (CASP). iscientific.orgpharmafeatures.comA ranked list of plausible, cost-effective synthetic pathways with literature precedents.
2. Condition ScreeningPredict optimal reaction conditions for the most promising route.Global ML models trained on large reaction databases. beilstein-journals.orgnih.govA narrowed-down set of promising catalysts, solvents, and temperature ranges to begin experimental work.
3. Fine-Tuning and OptimizationMaximize reaction yield and selectivity.Local ML models with Bayesian optimization or active learning. nih.govA highly optimized reaction protocol with quantified improvements in yield and purity.
4. Autonomous DiscoveryAutomate the entire optimization process.Closed-loop integration of ML algorithms with robotic synthesis platforms. medium.comutoronto.caRapid, autonomous identification of optimal conditions and potential discovery of unexpected reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2-Amino-3-chlorophenyl)acetic acid in laboratory settings?

  • Methodology : Common approaches include regioselective halogenation followed by nucleophilic substitution. For example, bromination of phenylacetic acid derivatives using Br₂ in acetic acid (as demonstrated for structurally similar compounds) can introduce halogens, which may subsequently undergo substitution with amines . Electrophilic aromatic substitution or coupling reactions may also be employed to introduce the amino and chloro groups. Reaction optimization (e.g., temperature, solvent choice) is critical to minimize side products.
  • Validation : Monitor reaction progress via TLC or HPLC and confirm purity using melting point analysis and NMR spectroscopy .

Q. How is this compound characterized to confirm its structural integrity?

  • Techniques :

  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., centrosymmetric dimers observed in analogues) .
  • NMR spectroscopy : Assign peaks for aromatic protons, amino groups, and acetic acid moieties. Compare with calculated chemical shifts for validation.
  • Melting point analysis : Ensure consistency with literature values to confirm purity .

Q. What safety precautions are essential when handling this compound?

  • PPE : Use nitrile gloves, face shields, and safety glasses to prevent skin/eye contact (similar to precautions for aminophenyl acetic acid derivatives) .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Waste disposal : Follow institutional guidelines for acidic and halogenated waste .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-product formation?

  • Approach :

  • Use mild reducing agents (e.g., NaBH₄) or controlled stoichiometry to avoid over-reduction/oxidation .
  • Employ HPLC or LC-MS to identify and quantify by-products (e.g., dihalogenated intermediates) .
  • Optimize reaction time and temperature to favor kinetic over thermodynamic products .

Q. What analytical methods resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Study : If NMR data conflicts with computational predictions, cross-validate using:

  • X-ray diffraction : Confirm bond lengths and angles (e.g., C-C-C angles reflecting substituent electronic effects) .
  • Density Functional Theory (DFT) : Compare calculated vs. observed NMR/IR spectra to identify misassignments .

Q. How do electronic effects of substituents influence the reactivity and crystal packing of this compound?

  • Electronic Effects :

  • The electron-withdrawing Cl group increases acidity of the acetic acid moiety, altering solubility and reaction kinetics .
  • Substituent orientation (e.g., dihedral angles between the phenyl ring and acetic acid group) affects crystal packing via hydrogen-bonding motifs (e.g., R₂²(8) dimers) .
    • Reactivity : The chloro group directs electrophilic substitution to specific ring positions, enabling regioselective functionalization .

Q. What role does this compound serve as an intermediate in bioactive compound synthesis?

  • Applications :

  • Medicinal chemistry : Acts as a precursor for antimitotic agents (e.g., Combretastatin A-4 analogues) via Perkin condensation or decarboxylation .
  • Antimicrobial agents : Functionalization of the amino group enables derivatization into amides or Schiff bases for bioactivity screening .

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